(S)-(+)-Nirvanol

Description

Properties

IUPAC Name |

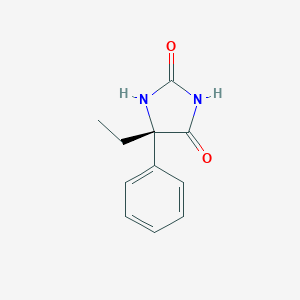

(5S)-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318015 | |

| Record name | (+)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-34-2 | |

| Record name | (+)-Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-phenylhydantoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65567-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O271Z1Q5G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-Nirvanol chemical structure and properties

An In-Depth Technical Guide to (S)-(+)-Nirvanol

Authored by: A Senior Application Scientist

Introduction

This compound, also known as (S)-(+)-5-Ethyl-5-phenylhydantoin, is a pharmacologically significant molecule and the primary active metabolite of the anticonvulsant drug Mephenytoin. Historically, the racemic mixture of Nirvanol was used as a hypnotic and anticonvulsant, but its use was limited due to toxicity concerns.[1] The study of its specific enantiomers, particularly the (S)-(+)-isomer, has provided crucial insights into stereoselective drug metabolism and pharmacokinetics. This guide offers a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a derivative of hydantoin, featuring a chiral center at the C5 position of the imidazolidine-2,4-dione ring.[1][2] This chirality is fundamental to its biological activity and metabolic fate.

Systematic Nomenclature and Identifiers

-

IUPAC Name : (5S)-5-ethyl-5-phenylimidazolidine-2,4-dione[2]

-

CAS Number : 65567-34-2

-

Molecular Formula : C₁₁H₁₂N₂O₂

-

Synonyms : (+)-Nirvanol, d-Nirvanol, (S)-(+)-5-Ethyl-5-phenylhydantoin, S-(+)-Desmethylmephenytoin[2][3]

Chemical Structure

The core structure is a five-membered hydantoin ring substituted at the fifth carbon with both an ethyl and a phenyl group. The "(S)" designation refers to the specific three-dimensional arrangement of these substituents around the chiral C5 atom, which dictates its dextrorotatory (+) optical activity.

Caption: Figure 1: 2D Representation of this compound Structure.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and interaction with biological systems.

| Property | Value | Reference(s) |

| Molecular Weight | 204.23 g/mol | |

| Appearance | Off-white solid | [1] |

| Melting Point | 195-200 °C | [1][3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

| Storage Temperature | 2-8°C | [1] |

| Optical Rotation | Dextrorotatory (+) | [2] |

| InChI Key | UDTWZFJEMMUFLC-NSHDSACASA-N |

Pharmacology and Metabolism

This compound is not typically administered directly but is formed in vivo from its parent compound, Mephenytoin. Its pharmacological profile is intrinsically linked to this metabolic relationship.

Mechanism of Action

As a hydantoin derivative, Nirvanol functions as an anticonvulsant.[4][5] It is believed to exert its effects by modulating voltage-gated sodium channels in neurons, similar to other hydantoin anticonvulsants like phenytoin. This action stabilizes neuronal membranes and prevents the propagation of seizure activity. It is effective in the maximal electroshock (M.E.S.) seizure model in mice.[6]

Pharmacokinetics and Stereoselective Metabolism

The metabolism of Nirvanol is a classic example of stereoselectivity in pharmacokinetics. It is the N-demethylated metabolite of Mephenytoin.[7][8] The two enantiomers of Nirvanol follow different metabolic pathways, leading to significant differences in their plasma half-lives and clearance rates.

-

(S)-Nirvanol Metabolism : The (S)-enantiomer is primarily metabolized via aromatic hydroxylation of the phenyl group at the para-position (4'-position).[4][9] This reaction is mediated by cytochrome P450 enzymes, specifically CYP2C19 and to a lesser extent, CYP2B6.[10] This hydroxylation is significantly faster for the (S)-enantiomer compared to the (R)-enantiomer.[4]

-

(R)-Nirvanol Metabolism : The (R)-enantiomer is metabolized more slowly, contributing to its longer plasma half-life.[8]

This stereoselective metabolism results in a much shorter plasma half-life for the (S)-enantiomer compared to the (R)-enantiomer.[11] For instance, in dog models, the plasma half-life of the d-form ((S)-enantiomer) was 16.3 hours, while the l-form ((R)-enantiomer) had a half-life of 23.3 hours.[11] In humans, the half-life of Nirvanol (as a metabolite of Mephenytoin) is approximately 114 hours.[12]

Caption: Figure 2: Metabolic Pathway of (S)-Mephenytoin to this compound.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Protocol: Enantiospecific HPLC Quantification in Plasma

This protocol is based on established methods for the simultaneous enantiospecific separation of Mephenytoin and its metabolites.[10]

Objective: To quantify the concentration of (S)-Nirvanol in human plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of human plasma, add an internal standard (e.g., phenobarbital).[8]

-

Vortex the sample.

-

Add 5 mL of an organic solvent (e.g., dichloromethane) and vortex for 1 minute to extract the analytes.[8]

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[8]

-

-

Chromatographic Separation:

-

Columns: Utilize a reversed-phase C2 column in tandem with a chiral α1-acid glycoprotein (AGP) column.[10] The C2 column provides initial separation, while the AGP column resolves the enantiomers.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (e.g., 20 mM sodium perchlorate, pH 2.5).[8]

-

Flow Rate: Typically 1.0 mL/min.

-

-

Detection and Quantification:

Caption: Figure 3: Workflow for HPLC-UV analysis of this compound.

Safety and Toxicology

While this compound possesses therapeutic potential, it is also associated with toxicity. Understanding its hazard profile is critical for safe handling and research.

GHS Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[2][13]

Precautionary Statements

Standard precautions for handling this compound include:[2][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Teratogenicity Considerations

Studies in mice have investigated the potential for stereoselective fetal toxicity. Interestingly, contrary to initial expectations that the (S)-enantiomer would be more toxic due to its formation of an arene oxide intermediate, it was the (R)-enantiomer (l-nirvanol) that demonstrated greater fetal toxicity.[9] This highlights the complex relationship between metabolism and developmental toxicity for this class of compounds.

Conclusion

This compound is a molecule of significant interest in pharmacology and medicinal chemistry. Its identity as the active, stereospecific metabolite of Mephenytoin makes it a key subject for studying drug metabolism, pharmacogenetics (particularly related to CYP2C19), and the structure-activity relationships of hydantoin anticonvulsants. The distinct pharmacokinetic profiles of its enantiomers underscore the critical importance of stereochemistry in drug development and therapy. A thorough understanding of its chemical properties, metabolic pathways, and analytical quantification methods, as detailed in this guide, is essential for researchers working to develop safer and more effective neurological therapies.

References

-

Wikipedia. (n.d.). Nirvanol. Retrieved from [Link]

-

Healthwire. (n.d.). Nirvanol (10mg) 10 Tablets Price in Pakistan. Retrieved from [Link]

-

Wells, P. G., Nagai, M. K., & Spence, J. D. (1987). Relation of in Vivo Drug Metabolism to Stereoselective Fetal Hydantoin Toxicology in Mouse: Evaluation of Mephenytoin and Its Metabolite, Nirvanol. Journal of Pharmacology and Experimental Therapeutics, 242(2), 749-756. Retrieved from [Link]

-

MedicalStore.com.pk. (n.d.). Nirvanol tablet 10 mg 10's Price in Pakistan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (+)-Nirvanol. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for S-nirvanol (HMDB0060967). Retrieved from [Link]

-

Küpfer, A., & Branch, R. A. (1985). Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog. Journal of Pharmacology and Experimental Therapeutics, 234(1), 11-16. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Nirvanol. Retrieved from [Link]

-

MedicinesFAQ. (2025). Nirvanol: Uses, Dosage, Side Effects, Food Interaction & FAQ. Retrieved from [Link]

-

Jacqz, E., & Gordin, A. (1985). Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography. Analytical Biochemistry, 151(2), 286-291. Retrieved from [Link]

-

Jansson, B., Simonsson, U. S. H., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of Chromatography B, 791(1-2), 179-191. Retrieved from [Link]

-

Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., & Porter, R. J. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 34(8), 1100-1102. Retrieved from [Link]

Sources

- 1. This compound CAS#: 65567-34-2 [chemicalbook.com]

- 2. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 65567-34-2 [chemicalbook.com]

- 4. Nirvanol - Wikipedia [en.wikipedia.org]

- 5. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. This compound | 65567-34-2 [amp.chemicalbook.com]

A Technical Guide to the Enantioselective Synthesis of (S)-(+)-Nirvanol

Abstract: (S)-(+)-Nirvanol, or (S)-5-ethyl-5-phenylhydantoin, is a chiral molecule of significant interest in pharmacology and toxicology as the active metabolite of the anticonvulsant drug mephenytoin. The stereochemistry at the C5 position is critical, as the enantiomers exhibit different metabolic fates and physiological effects. The synthesis of enantiomerically pure this compound is a key challenge that requires precise control of stereochemistry. This technical guide provides an in-depth exploration of the primary synthetic strategies for obtaining this target molecule with high enantiopurity. We will dissect the foundational racemic synthesis via the Bucherer-Bergs reaction and then critically evaluate the two major enantioselective approaches: the separation of enantiomers from a racemic mixture (chiral resolution) and the direct formation of the desired enantiomer (asymmetric synthesis). Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers and drug development professionals with a comprehensive understanding of the available methodologies.

Introduction

The Significance of this compound

Nirvanol (5-ethyl-5-phenylhydantoin) possesses a single stereocenter at the C5 position of the hydantoin ring. In the context of pharmaceutical development, chirality is a paramount consideration, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] The United States Food and Drug Administration (FDA) has established policies that encourage the development of single-enantiomer drugs to minimize potential side effects and improve therapeutic efficacy.[1] this compound is the eutomer, the enantiomer primarily responsible for the desired therapeutic activity, while its counterpart, (R)-(-)-Nirvanol, may be less active or contribute to adverse effects. Therefore, access to enantiomerically pure this compound is essential for both clinical research and therapeutic applications.

The Challenge: The Quaternary Stereocenter

The central challenge in synthesizing this compound lies in the construction of the C5 quaternary stereocenter—a carbon atom bonded to four different non-hydrogen substituents. Creating such centers with high enantioselectivity is a well-known hurdle in organic synthesis. Traditional methods often produce a 50:50 mixture of both enantiomers, known as a racemate, which necessitates further complex separation steps.

Overview of Synthetic Strategies

Two principal pathways are employed to access enantiopure this compound:

-

Chiral Resolution: This approach begins with an efficient synthesis of the racemic compound, followed by the separation of the (S) and (R) enantiomers. While robust, a key disadvantage is the theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[2]

-

Asymmetric Synthesis: This more elegant strategy involves creating the C5 stereocenter in a controlled manner to directly yield a product highly enriched in the desired (S)-enantiomer.[1][3] This avoids discarding half of the material and is often more atom-economical.

This guide will detail the practical execution of these strategies, providing both the "how" and the "why" behind the experimental choices.

Foundational Synthesis: The Racemic Route

The most common and efficient method for preparing racemic Nirvanol is the Bucherer-Bergs reaction . This is a one-pot, multi-component reaction that builds the hydantoin ring system from a ketone precursor.

The Bucherer-Bergs Reaction: Mechanism and Rationale

The reaction condenses a ketone (propiophenone) with ammonium carbonate and a cyanide source (potassium or sodium cyanide) to form the hydantoin ring.[4][5]

Causality of Experimental Choices:

-

Propiophenone: This starting material provides the core ethyl and phenyl groups that will ultimately reside at the C5 position of the hydantoin.

-

Ammonium Carbonate: Serves as the source of two nitrogen atoms and a carbonyl group for the hydantoin ring. It exists in equilibrium with ammonia and carbon dioxide, which are the active reagents.

-

Potassium Cyanide (KCN): Provides the final carbon atom for the hydantoin ring and is the key nucleophile that initiates the formation of the crucial α-aminonitrile intermediate.

-

Solvent System (Ethanol/Water): A mixed solvent system is used to dissolve both the organic ketone and the inorganic salts, facilitating the reaction.

The mechanism proceeds through the initial formation of an aminonitrile from the ketone, ammonia, and cyanide. This intermediate then reacts with carbon dioxide and cyclizes, ultimately forming the stable hydantoin ring after hydrolysis.

Visualization: Bucherer-Bergs Reaction Workflow

Caption: Workflow for the one-pot Bucherer-Bergs synthesis of racemic Nirvanol.

Experimental Protocol: Racemic 5-Ethyl-5-phenylhydantoin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propiophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water.

-

Reflux: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath. The hydantoin product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove unreacted inorganic salts.

-

Purification: Recrystallize the crude product from ethanol to yield pure, racemic 5-ethyl-5-phenylhydantoin as a white crystalline solid.[4]

Chiral Resolution: Separating the Enantiomers

With a reliable source of racemic Nirvanol, the next step is to separate the (S) and (R) enantiomers. This is a widely used industrial approach, with several techniques available.[6]

Method 1: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[7] A common strategy involves the selective acylation of one enantiomer by a lipase enzyme, leaving the other enantiomer unreacted.

Causality of Experimental Choices:

-

Enzyme: Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently used due to their broad substrate scope, stability in organic solvents, and high enantioselectivity.[8]

-

Acyl Donor: Vinyl acetate is often chosen as it is an irreversible acylating agent. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction to completion.

-

Solvent: A non-polar organic solvent like hexane or MTBE is used to solubilize the substrate without denaturing the enzyme.

Visualization: EKR Workflow

Caption: Workflow for Enzymatic Kinetic Resolution of racemic Nirvanol.

Experimental Protocol: EKR of Racemic Nirvanol

-

Setup: To a solution of racemic Nirvanol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME), add vinyl acetate (1.5 eq).

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 40°C) on an orbital shaker.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the remaining substrate and the product.

-

Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Separation: Remove the solvent under reduced pressure. The resulting mixture of unreacted (S)-Nirvanol and acylated (R)-Nirvanol can be easily separated by standard column chromatography due to their different polarities.

-

Hydrolysis (Optional): The separated (R)-N-Acyl-Nirvanol can be hydrolyzed back to (R)-Nirvanol if desired.

Method 2: Preparative Chiral HPLC

For the highest purity and most direct separation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute at different times.[10]

Data Presentation: Chiral HPLC Column Selection

| Chiral Stationary Phase (CSP) | Common Trade Name | Typical Mobile Phase | Rationale for Selection |

| Immobilized Amylose Carbamate | Chiralpak® IA/AD | Hexane/Ethanol | Broad applicability for a wide range of chiral compounds; provides strong π-π and hydrogen bonding interactions.[11] |

| Immobilized Cellulose Carbamate | Chiralcel® OD/OJ | Hexane/Isopropanol | Offers different selectivity compared to amylose phases, useful when amylose columns fail to provide resolution.[12] |

| Pirkle-type (e.g., DNB-phenylglycine) | Regis Whelk-O® 1 | Hexane/IPA/TFA | Based on π-acid/π-base interactions; effective for aromatic compounds like Nirvanol. |

Asymmetric Synthesis: Direct Formation of this compound

Asymmetric synthesis aims to construct the chiral C5 center stereoselectively. A promising strategy for this is the asymmetric alkylation of a hydantoin precursor.

Asymmetric Alkylation via Chiral Auxiliary

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral hydantoin precursor.[13] The auxiliary sterically blocks one face of the molecule, forcing an incoming electrophile (e.g., an ethyl group) to attack from the opposite, unhindered face. After the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are a classic example of this powerful methodology.

Visualization: Asymmetric Alkylation Workflow

Caption: Conceptual workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Conceptual Asymmetric Alkylation

-

Auxiliary Attachment: Covalently attach a chiral auxiliary (e.g., an Evans auxiliary) to the N3 position of a 5-phenylhydantoin precursor.

-

Enolate Formation: Treat the resulting adduct with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78°C) to generate a stereochemically defined enolate. The chiral auxiliary directs the conformation of this intermediate.

-

Diastereoselective Alkylation: Introduce an ethylating agent (e.g., iodoethane). The ethyl group will add to the enolate from the face opposite the bulky chiral auxiliary, forming a new C-C bond with high diastereoselectivity.

-

Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., hydrolysis) to release the enantiomerically enriched this compound. The auxiliary can often be recovered and reused, improving the overall efficiency of the process.

Analytical Validation of Enantiomeric Purity

Regardless of the synthetic route chosen, the final and most critical step is to accurately determine the enantiomeric purity of the product.

-

Chiral HPLC Analysis: This is the gold standard for determining enantiomeric excess (ee). A small sample of the final product is injected onto an analytical chiral column (e.g., Chiralpak AD), and the relative peak areas of the (S) and (R) enantiomers are integrated to calculate the ee value.[14]

-

Polarimetry: The optical rotation of the final compound is measured. A positive rotation [α]_D > 0 confirms the presence of the (+)-enantiomer. While useful for confirmation, it is not as precise as HPLC for determining the exact enantiomeric ratio.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure this compound is an achievable goal for the modern synthetic chemist. For process development and scale-up, enzymatic kinetic resolution offers a robust and cost-effective method, starting from an inexpensive racemic mixture. For applications requiring the highest possible purity and where cost is less of a concern, preparative chiral HPLC provides a direct and highly effective separation.

The future of this field lies in the development of highly efficient catalytic asymmetric methods . A successful catalytic asymmetric alkylation or a related transformation would eliminate the need for stoichiometric chiral auxiliaries or the inherent 50% waste of resolution, representing the most elegant and sustainable route to this important molecule. Continued research into novel chiral catalysts, including organocatalysts and transition-metal complexes, will be key to achieving this objective.

References

-

PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]

-

Li, Z., et al. (2022). Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. Nature Communications. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Kumar, R., et al. (2020). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Molecules. [Link]

-

Navarrete-Vázquez, G., et al. (2006). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

Shafi, S., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]

-

Tarafder, A. (2022). Simultaneous chiral-achiral separation of ten flavanones by supercritical fluid chromatography. University of Virginia Library. [Link]

-

University of York. Asymmetric Synthesis Course Material. [Link]

-

Stella, V., et al. (1978). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry. [Link]

-

Pharmaguideline. Asymmetric Synthesis: Partial and Absolute. [Link]

-

Ríos-Lombardía, N., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules. [Link]

-

Regis Technologies. (2020). Advancing Chiral Separations. [Link]

-

Negishi, E. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Chirality. [Link]

-

ResearchGate. (2016). Detection and separation methods for resolution of products of enzymatic reactions. [Link]

-

Maguire, J. H., & McClanahan, J. S. (1986). Evidence for stereoselective production of phenytoin (5,5-diphenylhydantoin) arene oxides in man. Advances in Experimental Medicine and Biology. [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Link]

-

Brinkmann-Chen, S., et al. (2021). Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. Angewandte Chemie International Edition. [Link]

-

Ríos-Lombardía, N., et al. (2017). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. ACS Omega. [Link]

-

Gajda, A., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry. [Link]

-

Sixt, L., et al. (2020). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. Molecules. [Link]

-

Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Journal of Oleo Science. [Link]

-

Ribeiro, A. R., et al. (2022). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules. [Link]

-

Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]

-

ResearchGate. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. [Link]

-

DataPDF. (1978). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. [Link]

-

ResearchGate. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

-

Sparaco, R., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

-

Sheng, J., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. [Link]

-

Vibzz Lab. (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]

-

Stoyanov, S., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]

-

NOBLE CHEMISTRY. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]

-

Frecentese, F., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

-

Inomata, K., et al. (2007). Asymmetric total synthesis of (-)-Linderol A. Organic Letters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. york.ac.uk [york.ac.uk]

- 14. mdpi.com [mdpi.com]

(S)-(+)-Nirvanol mechanism of action as an anticonvulsant

An In-Depth Technical Guide on the Anticonvulsant Mechanism of Action of (S)-(+)-Nirvanol (5-ethyl-5-phenylhydantoin)

Executive Summary

This compound, chemically known as (S)-(+)-5-ethyl-5-phenylhydantoin, is a pharmacologically significant molecule primarily recognized as the active metabolite of the anticonvulsant drug mephenytoin.[1][2] As a member of the hydantoin class of compounds, its structural similarity to established antiepileptic drugs (AEDs) such as phenytoin and phenobarbital provides a strong foundation for investigating its mechanism of action.[1][3] This technical guide synthesizes current understanding and provides a detailed experimental framework for elucidating the anticonvulsant properties of this compound. We posit that its primary mechanism involves the state-dependent blockade of voltage-gated sodium channels (VGSCs), a hallmark of many drugs effective against generalized tonic-clonic seizures.[1][4] A secondary, yet potentially crucial, mechanism may involve the positive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission.[5][6] This document is designed for researchers, neuropharmacologists, and drug development professionals, offering not just a review of potential mechanisms but also field-proven, step-by-step protocols and the scientific rationale behind them to rigorously test these hypotheses.

Introduction to this compound

Chemical and Pharmacological Profile

This compound belongs to the hydantoin chemical class, characterized by a five-membered ring structure. It is the active metabolite of mephenytoin, formed via N-demethylation in the liver.[1] The long plasma half-life of Nirvanol (approximately 114 hours) compared to its parent compound mephenytoin (around 17 hours) suggests that it is the primary contributor to the sustained anticonvulsant effect observed during mephenytoin therapy.[2] Its stereochemistry, designated as (S)-(+), is a critical feature, as enantiomers of drugs can exhibit significantly different pharmacological and toxicological profiles.

The Landscape of Anticonvulsant Mechanisms

The therapeutic action of AEDs is achieved by suppressing the excessive and synchronized neuronal firing that underlies seizures.[5] This is broadly accomplished through three main strategies:

-

Modulation of Voltage-Gated Ion Channels: Primarily, the blockade of voltage-gated sodium channels to limit the sustained, high-frequency firing of action potentials.[4][7]

-

Enhancement of GABAergic Inhibition: Increasing the activity of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4][5]

-

Attenuation of Glutamatergic Excitation: Reducing the activity of the primary excitatory neurotransmitter, glutamate.[4]

Given its structural lineage, this compound is hypothesized to act primarily through the first two mechanisms.

Primary Mechanism: Modulation of Voltage-Gated Sodium Channels

The most established mechanism for hydantoin anticonvulsants like phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[4] These channels are essential for the initiation and propagation of action potentials.[8] By blocking these channels, particularly during states of high neuronal activity, these drugs prevent seizure spread.

Causality of Experimental Choice: State-Dependent Blockade

A key feature of clinically successful sodium channel-blocking AEDs is their state-dependent inhibition. They bind with higher affinity to the inactivated state of the channel than the resting state.[9] This is therapeutically advantageous because it allows the drug to selectively target neurons that are firing pathologically at high frequencies (and thus have more channels in the inactivated state) while largely sparing neurons firing at normal physiological rates. Electrophysiological studies are therefore essential to determine not just if Nirvanol blocks sodium channels, but how it interacts with the different conformational states of the channel.

Experimental Workflow: Investigating Sodium Channel Blockade

The following workflow outlines the logical progression for characterizing the interaction of this compound with VGSCs.

Experimental Protocol

This protocol details the method for assessing the state-dependent block of VGSCs by this compound using the whole-cell patch-clamp technique.[10][11]

1. Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the desired human VGSC subtype (e.g., NaV1.2, a common neuronal isoform) on glass coverslips.

-

Use cells at 70-80% confluency for experiments.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

2. Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust to pH 7.3 with CsOH. The use of Cesium (Cs+) internally blocks outward potassium currents, isolating the inward sodium currents.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust to pH 7.4 with NaOH.

3. Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting, available state.

4. Voltage Protocols and Data Acquisition:

-

Tonic Block (Resting State):

-

From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to 0 mV every 20 seconds to elicit a peak sodium current. This long interval allows the drug to dissociate and channels to fully recover between pulses.

-

After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

-

Measure the reduction in peak current amplitude at each concentration.

-

-

Use-Dependent Block (Inactivated State):

-

From a holding potential of -120 mV, apply a train of 20 depolarizing pulses (20 ms duration to 0 mV) at a high frequency (e.g., 10 Hz).

-

Measure the peak current for the first pulse (I_first) and the last pulse (I_last). Use-dependent block is quantified by the progressive reduction in current during the pulse train.

-

Perform this protocol at baseline and in the presence of this compound.

-

-

Voltage-Dependence of Fast Inactivation:

-

From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -20 mV in 10 mV increments.

-

Immediately following each prepulse, apply a test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.

-

Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the voltage at which half the channels are inactivated (V½).

-

Repeat in the presence of the drug to observe any shift in V½.

-

Expected Data and Interpretation

The interaction of this compound with VGSCs can be quantified and summarized. A profile similar to phenytoin would be expected.

| Parameter | Expected Effect of this compound | Mechanistic Interpretation |

| Tonic Block IC₅₀ | 100 - 300 µM | Low-affinity binding to the resting state of the channel. |

| Use-Dependent Block IC₅₀ | 10 - 50 µM | High-affinity binding to the open/inactivated state of the channel. |

| V½ of Inactivation | Negative (hyperpolarizing) shift | Stabilization of the inactivated channel state, a hallmark of therapeutic VGSC blockers. |

Interpretation: A significantly lower IC₅₀ for use-dependent block compared to tonic block, coupled with a hyperpolarizing shift in the voltage-dependence of inactivation, would provide strong evidence that this compound acts as a state-dependent VGSC blocker. This mechanism is highly consistent with efficacy against generalized tonic-clonic seizures.[4]

Secondary Mechanism: Enhancement of GABAergic Neurotransmission

Many anticonvulsants, including the structurally related phenobarbital, act by enhancing the function of GABA-A receptors.[6][12] These receptors are ligand-gated chloride channels that, upon binding GABA, hyperpolarize the neuron, making it less likely to fire an action potential.[13] Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and increase the channel's response to GABA.[14]

Experimental Workflow: Assessing GABAergic Modulation

Experimental Protocol

1. Cell and Solution Preparation:

-

Use primary cultured rodent hippocampal neurons or HEK293 cells expressing relevant GABA-A receptor subunits (e.g., α1β2γ2).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust to pH 7.3 with KOH. A high internal chloride concentration is used to produce outward chloride currents upon channel opening, which are easier to measure accurately.

-

External (Bath) Solution: Same as for NaV channel recording.

2. Recording Procedure:

-

Establish a whole-cell patch-clamp recording as described in Protocol 2.3.1.

-

Clamp the cell at a holding potential of -60 mV.

3. Drug Application:

-

First, determine the GABA concentration that elicits a small, submaximal response (e.g., 20% of the maximal response, or EC₂₀). This is critical because potentiation is most readily observed on a non-saturated response.

-

Establish a baseline by applying the EC₂₀ concentration of GABA for 2-5 seconds using a rapid solution exchange system. Repeat every 60 seconds until the response is stable.

-

To test for modulation, co-apply the EC₂₀ GABA concentration with various concentrations of this compound (e.g., 1, 10, 100 µM).

-

As a control, apply this compound alone to ensure it does not directly gate the channel in the absence of GABA.

Expected Data and Interpretation

| Parameter | Expected Effect of this compound | Mechanistic Interpretation |

| GABA-evoked Current | Dose-dependent increase in amplitude in the presence of Nirvanol. | This compound acts as a positive allosteric modulator of the GABA-A receptor. |

| Direct Gating | No current evoked by Nirvanol alone. | The compound does not act as a direct agonist but requires GABA to be present. |

Interpretation: A significant, dose-dependent increase in the amplitude of GABA-evoked currents upon co-application with this compound would confirm a positive allosteric modulatory effect.[15] This mechanism would contribute to the overall anticonvulsant profile by enhancing synaptic inhibition throughout the brain.

In Vivo Validation of Anticonvulsant Activity

While in vitro methods are essential for dissecting molecular mechanisms, in vivo animal models are required to confirm that the compound has anticonvulsant efficacy in a complex, integrated system.[16][17][18] The two most widely used and clinically validated screening models are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16][19]

The Maximal Electroshock (MES) Seizure Model

The MES test induces a generalized tonic-clonic seizure and is highly predictive of efficacy for drugs that act by blocking VGSCs, such as phenytoin.[20][21] Protection in this model is defined as the abolition of the tonic hindlimb extension phase of the seizure.

-

Animals: Use adult male mice (e.g., Swiss Webster, 20-25g).

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control (e.g., saline with 5% DMSO).

-

Time to Peak Effect: Conduct the seizure test at the time of presumed peak brain concentration of the drug (typically 30-60 minutes post-i.p. injection).

-

Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of tonic hindlimb extension.

-

Data Analysis: Calculate the dose that protects 50% of the animals (ED₅₀) using probit analysis.

The Subcutaneous Pentylenetetrazole (scPTZ) Model

The scPTZ test involves administering a chemical convulsant that is thought to interfere with GABAergic neurotransmission.[3] It is predictive of efficacy for drugs that treat absence and myoclonic seizures, often by enhancing GABA function.[16] The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.

-

Animals and Drug Administration: Same as for the MES test.

-

Convulsant Injection: At the time of peak drug effect, administer a dose of PTZ (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures in >95% of control animals.

-

Observation: Place the animal in an isolation chamber and observe for 30 minutes for the onset of clonic seizures.

-

Data Analysis: Calculate the ED₅₀ required to prevent clonic seizures.

Data Interpretation and Mechanistic Correlation

The profile of activity across these two models provides strong clues about the underlying mechanism of action.

| Model | Expected ED₅₀ (mg/kg) | Primary Mechanism Supported |

| MES | Low (e.g., < 50 mg/kg) | Voltage-gated sodium channel blockade |

| scPTZ | Moderate to High | GABA-A receptor modulation |

Interpretation: Potent activity in the MES test would strongly corroborate the in vitro findings of VGSC blockade.[22] Concurrently, activity in the scPTZ test would suggest a meaningful contribution from the enhancement of GABAergic inhibition. A drug active in both models, like phenobarbital, is considered broad-spectrum.[6]

Synthesis and Future Directions

Integrated Mechanism of Action

The anticonvulsant effect of this compound is likely a composite of its actions at the molecular level, resulting in a powerful suppression of neuronal hyperexcitability at the synaptic level.

Unexplored Avenues

-

Stereoselectivity: Direct, side-by-side comparisons of the (S)-(+)- and (R)-(-)-enantiomers in the assays described are critical to confirm that the anticonvulsant activity is stereospecific.

-

Calcium Channels: The effect of Nirvanol on various subtypes of voltage-gated calcium channels, another important target for AEDs, has not been thoroughly explored.

-

Chronic Models: While acute seizure models are excellent for screening, chronic models of epilepsy (e.g., the kindling model) would provide insight into the drug's efficacy against an already established epileptic state.[16]

-

Metabolic Profile: As a metabolite itself, a full characterization of any further metabolism of Nirvanol is necessary for a complete drug development profile.

This guide provides a robust, mechanistically-driven framework for the comprehensive evaluation of this compound as an anticonvulsant. By systematically applying these validated protocols, researchers can elucidate its precise molecular interactions and build a compelling case for its therapeutic potential.

References

- Stella, V., & Higuchi, T. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 68(3), 387-389.

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved January 12, 2026, from [Link]

-

Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106468. [Link]

-

Wikipedia. (2024). Patch clamp. Retrieved January 12, 2026, from [Link]

-

Koulen, P., & Han, J. C. (2018). Electrophysiological Approaches for the Study of Ion Channel Function. In Methods in Molecular Biology (Vol. 1684, pp. 13-28). [Link]

-

Pagniez, A., et al. (2018). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform, 49(32). [Link]

-

The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved January 12, 2026, from [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved January 12, 2026, from [Link]

-

Shafieq, S., et al. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

-

Al-Bayati, M. A. (2020). Study of Some Hydantoin Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-137. [Link]

-

Gupta, Y. K., Malhotra, J., & Pahuja, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34. [Link]

-

Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7338. [Link]

-

Qaddoumi, M. G., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(3), e90012. [Link]

-

Slideshare. (2018). Determination of anticonvulsant activity of drugs using animal models. Retrieved January 12, 2026, from [Link]

-

Slideshare. (2016). Screening methods for Antiepileptic activity. Retrieved January 12, 2026, from [Link]

-

Bialer, M., & White, H. S. (2010). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia, 51(Suppl 3), 45-56. [Link]

-

Stella, V. J., & Higuchi, T. (1979). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. Journal of Pharmaceutical Sciences, 68(3), 387-389. [Link]

-

ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved January 12, 2026, from [Link]

-

Jones, J. P., He, M., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]

-

Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 11(2-S). [Link]

-

Troupin, A. S., Friel, P., & Ojemann, L. M. (1976). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 26(5), 414-418. [Link]

-

Wikipedia. (2024). Phenobarbital. Retrieved January 12, 2026, from [Link]

-

Fromm, G. H., & Killian, J. M. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. Epilepsia, 28(Suppl 2), S23-S30. [Link]

-

Wikipedia. (2024). Anticonvulsant. Retrieved January 12, 2026, from [Link]

-

Turner, J. P., & Sillar, K. T. (1999). and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one. The Journal of Neuroscience, 19(14), 5899-5910. [Link]

-

Fromm, G. H., & Killian, J. M. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Epilepsia, 28(Suppl 2), S1-S16. [Link]

-

Leipold, E., et al. (2018). Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid. British Journal of Pharmacology, 175(13), 2683-2696. [Link]

-

DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29(Suppl 2), S35-S41. [Link]

-

Clayton, T., et al. (2023). Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder. Molecular Psychiatry, 28(6), 2321-2334. [Link]

-

Olsen, J. H., Boice, J. D., Jr, & Fraumeni, J. F., Jr. (1990). Phenobarbital, drug metabolism, and human cancer. Cancer Research, 50(12), 3624-3628. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenobarbital?. Retrieved January 12, 2026, from [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved January 12, 2026, from [Link]

-

Jiang, D., & Finol-Urdaneta, R. K. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 12, 749768. [Link]

-

Gonzalez, J. E., et al. (2004). Ion Channels as Drug Targets: The Next GPCRs. Receptors and Channels, 10(3-4), 127-136. [Link]

-

Tejeda, G., et al. (2023). Shared Mechanisms of GABAergic and Opioidergic Transmission Regulate Corticolimbic Reward Systems and Cognitive Aspects of Motivational Behaviors. International Journal of Molecular Sciences, 24(3), 2603. [Link]

-

Wang, D. W., et al. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]

-

Bilet, A., & Baur, R. (2019). Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner. Frontiers in Pharmacology, 10, 1032. [Link]

-

Löscher, W., & Schmidt, D. (2011). The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications. Epilepsia, 52(4), 667-681. [Link]

-

Patsalos, P. N. (1997). Newer anticonvulsant drugs: role of pharmacology, drug interactions and adverse reactions in drug choice. CNS Drugs, 7(4), 279-302. [Link]

-

Catterall, W. A. (2014). Neurological perspectives on voltage-gated sodium channels. Brain, 137(Pt 1), 14-28. [Link]

-

Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

-

D'Mello, R., & Macdonald, R. L. (2005). Ion channels as important targets for antiepileptic drug design. Pharmacology & Therapeutics, 106(1), 49-62. [Link]

-

Lara, C. O., et al. (2024). Neuronal ion channel modulation by Drimys winteri compounds: Opening a new chemical space to neuropharmacology. Frontiers in Pharmacology, 15, 1368940. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion channels as important targets for antiepileptic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. Patch clamp - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 22. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Metabolism of Mephenytoin to (S)-(+)-Nirvanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The anticonvulsant drug mephenytoin, administered as a racemic mixture, undergoes complex and clinically significant stereoselective metabolism. This in-depth technical guide provides a comprehensive exploration of the metabolic pathways of mephenytoin, with a core focus on the stereoselective N-demethylation of the (S)-enantiomer to its active metabolite, (S)-(+)-Nirvanol. We will delve into the enzymatic machinery responsible for this biotransformation, principally cytochromes P450 (CYP) 2B6 and 2C9, and contrast this with the metabolic fate of the (R)-enantiomer. This guide will further provide detailed experimental protocols for studying these reactions in vitro, analytical methodologies for the chiral separation of metabolites, and a discussion of the profound impact of genetic polymorphisms on mephenytoin metabolism and its clinical implications.

Introduction: The Dichotomy of Mephenytoin Enantiomers

Mephenytoin, a hydantoin anticonvulsant, exists as a chiral molecule with two enantiomers: (R)-mephenytoin and (S)-mephenytoin. While structurally mirror images, these enantiomers exhibit distinct metabolic fates within the human body, a classic example of stereoselectivity in drug metabolism. This differential metabolism has profound implications for the drug's therapeutic efficacy and potential for adverse effects. The two primary metabolic pathways for mephenytoin are aromatic 4'-hydroxylation and N-demethylation.

The 4'-hydroxylation of (S)-mephenytoin is the most well-characterized stereoselective pathway, predominantly catalyzed by the polymorphic enzyme CYP2C19.[1] This reaction leads to the formation of an inactive metabolite and is the basis for the classification of individuals into extensive, intermediate, and poor metabolizer phenotypes.[1]

Conversely, N-demethylation results in the formation of Nirvanol (5-ethyl-5-phenylhydantoin), an active metabolite with its own anticonvulsant properties.[2] This guide will specifically elucidate the stereoselective nature of this N-demethylation pathway, focusing on the formation of this compound.

The Enzymatic Basis of this compound Formation

The conversion of (S)-mephenytoin to (S)-Nirvanol is a crucial metabolic step that contributes to the overall pharmacological profile of the drug. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified the key players in this biotransformation.

A Dual-Enzyme System: CYP2B6 and CYP2C9

The N-demethylation of (S)-mephenytoin is not governed by a single enzyme but rather a dual-enzyme system with differing affinities and capacities:

-

CYP2C9: The High-Affinity, Low-Capacity Contributor: Recombinant CYP2C9 has been shown to catalyze the N-demethylation of (S)-mephenytoin with a relatively low Michaelis-Menten constant (Km), indicating high affinity.[3] However, its overall contribution is limited by a lower maximal velocity (Vmax).

-

CYP2B6: The Low-Affinity, High-Capacity Workhorse: In contrast, CYP2B6 exhibits a higher Km for (S)-mephenytoin N-demethylation, signifying lower affinity.[3] However, its significantly greater Vmax makes it the primary contributor to this metabolic pathway, especially at higher substrate concentrations.[3][4]

This dual-enzyme kinetic profile suggests that at therapeutic concentrations of mephenytoin, both enzymes play a role in the formation of (S)-Nirvanol.

Stereoselectivity in N-demethylation

While the 4'-hydroxylation pathway exhibits a strong preference for the (S)-enantiomer, N-demethylation shows a contrasting stereoselectivity. Studies have demonstrated that the rate of N-demethylation of (R)-mephenytoin is approximately two times higher than that of (S)-mephenytoin in human liver microsomes.[4][5] This preferential demethylation of the (R)-enantiomer contributes to the different pharmacokinetic profiles of the two mephenytoin enantiomers.

Despite the slower rate of N-demethylation for the (S)-enantiomer, the formation of (S)-Nirvanol is clinically significant due to the slower elimination of Nirvanol compared to the parent drug.

dot

Figure 1: Stereoselective metabolic pathways of mephenytoin.

Experimental Protocols for Studying (S)-Mephenytoin N-demethylation

To investigate the stereoselective N-demethylation of mephenytoin, a robust in vitro experimental setup is essential. The following protocol outlines a standard procedure using human liver microsomes.

In Vitro Mephenytoin N-demethylation Assay

Objective: To determine the kinetics of (S)-Nirvanol formation from (S)-mephenytoin in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled or from individual donors)

-

(S)-Mephenytoin (substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally related compound not present in the incubation)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL), and varying concentrations of (S)-mephenytoin.

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard. This will precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated chiral analytical method.

Data Analysis:

-

Plot the rate of (S)-Nirvanol formation against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

dot

Figure 2: Experimental workflow for in vitro mephenytoin N-demethylation assay.

Analytical Methodologies for Chiral Separation

The accurate quantification of individual enantiomers of mephenytoin and its metabolites is paramount to understanding its stereoselective metabolism. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Chiral HPLC for Enantioseparation of Nirvanol

A variety of chiral stationary phases (CSPs) are available for the separation of Nirvanol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[6] The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

Key Considerations for Method Development:

-

Column Selection: Screen different chiral columns to find the one that provides the best resolution for the enantiomers of interest.

-

Mobile Phase Optimization: Adjust the ratio of the non-polar and polar components of the mobile phase to optimize the separation and retention times.

-

Detection: Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for sensitive and specific detection and quantification of the analytes.

The Impact of Genetic Polymorphisms

While the genetic polymorphism of CYP2C19 is the primary determinant of the mephenytoin hydroxylation phenotype, variations in the genes encoding for CYP2B6 and CYP2C9 can also influence the N-demethylation pathway. Although less extensively studied in the context of mephenytoin metabolism, polymorphisms in CYP2B6 and CYP2C9 are known to alter enzyme activity and could potentially contribute to inter-individual variability in Nirvanol formation.

Clinical and Pharmacological Significance of this compound

Nirvanol itself is a pharmacologically active anticonvulsant.[2] The stereoselective formation of its enantiomers is therefore of clinical importance. The accumulation of the active metabolite, Nirvanol, contributes significantly to the overall therapeutic effect of mephenytoin, especially during chronic administration.

The different metabolic pathways of the mephenytoin enantiomers lead to distinct pharmacokinetic profiles. (S)-mephenytoin is more rapidly cleared in extensive metabolizers of CYP2C19 due to efficient 4'-hydroxylation. In contrast, (R)-mephenytoin is primarily cleared through the slower N-demethylation pathway. In poor metabolizers of CYP2C19, the 4'-hydroxylation of (S)-mephenytoin is impaired, leading to a greater reliance on the N-demethylation pathway and a pharmacokinetic profile that more closely resembles that of the (R)-enantiomer.

The anticonvulsant activity of the individual Nirvanol enantiomers has not been as extensively characterized as the racemic mixture. However, given that enantiomers can exhibit different pharmacological and toxicological properties, understanding the specific contribution of this compound to the overall therapeutic and adverse effect profile of mephenytoin is an important area for further research.

Conclusion

The stereoselective metabolism of mephenytoin is a multifaceted process with significant implications for its clinical use. While the polymorphic 4'-hydroxylation of (S)-mephenytoin by CYP2C19 has been the traditional focus, the N-demethylation pathway, leading to the formation of the active metabolite Nirvanol, is equally important for a comprehensive understanding of the drug's disposition and action. The stereoselective N-demethylation of (S)-mephenytoin to this compound, primarily mediated by CYP2B6 and to a lesser extent by CYP2C9, highlights the intricate interplay of multiple enzymes in determining the fate of chiral drugs. For researchers and drug development professionals, a thorough understanding of these stereoselective metabolic pathways is crucial for optimizing drug therapy, minimizing adverse reactions, and advancing the principles of personalized medicine.

References

-

Helsby, N. A., Ward, S. A., Edwards, R. J., Boobis, A. R., & Davies, D. S. (1998). Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. Drug Metabolism and Disposition, 26(8), 775-778. [Link]

-

Imaoka, S., Sugimoto, T., & Funae, Y. (1995). Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A). Biochemical Pharmacology, 50(5), 703-710. [Link]

-

Artemisinin autoinduction is caused by involvement of cytochrome P450 2B6 but not 2C9. (2002). Clinical Pharmacology & Therapeutics, 71(3), 147-156. [Link]

-

Wenger, J., & Kupfer, A. (1985). Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography. Analytical Biochemistry, 151(2), 286-291. [Link]

-

Nirvanol. (n.d.). PubChem. [Link]

-

Helsby, N. A., Ward, S. A., Edwards, R. J., Boobis, A. R., & Davies, D. S. (1998). Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. Drug Metabolism and Disposition, 26(8), 775-778. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219–230. [Link]

Sources

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

An In-Depth Technical Guide to the In Vitro Biological Activity of (S)-(+)-Nirvanol

Introduction: Contextualizing (S)-(+)-Nirvanol in Anticonvulsant Research

This compound, the S-enantiomer of 5-ethyl-5-phenylhydantoin, is a pharmacologically active metabolite of the anticonvulsant drug mephenytoin. As a member of the hydantoin class of compounds, which includes the widely-used antiepileptic drug phenytoin, its primary mechanism of action is anticipated to involve the modulation of neuronal excitability. Understanding the specific in vitro biological activities of the (S)-(+)-enantiomer is critical, as stereochemistry often dictates potency, selectivity, and metabolic fate in biological systems.

This guide provides a comprehensive technical overview of a structured, multi-assay approach to characterizing the in vitro pharmacological and toxicological profile of this compound. The experimental frameworks described herein are designed as self-validating systems, providing robust and reproducible data essential for preclinical drug development. We will move from the primary molecular target central to its anticonvulsant activity to secondary mechanisms, metabolic interactions, and cellular safety profiles, offering a holistic in vitro assessment.

Part 1: Primary Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels (VGSCs)

Expert Rationale

Voltage-gated sodium channels are integral to the initiation and propagation of action potentials in excitable cells like neurons. During the high-frequency neuronal firing characteristic of a seizure, these channels cycle rapidly between resting, open, and inactivated states. The foundational mechanism for hydantoin anticonvulsants is the stabilization of the fast-inactivated state of VGSCs. This action is "use-dependent," meaning the drug binds with higher affinity to channels that are frequently opening and closing, making it selectively effective at suppressing pathological hyperexcitability with minimal impact on normal neuronal firing. Whole-cell patch-clamp electrophysiology is the gold-standard technique to quantify these interactions at the molecular level.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on NaV1.2-Expressing HEK293 Cells

This protocol details the method to assess the inhibitory effect of this compound on a specific VGSC subtype highly expressed in the central nervous system.

-

Cell Culture: Maintain HEK293 cells stably expressing the human NaV1.2 channel subtype in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418). Culture at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (

-

discovery and history of Nirvanol enantiomers

An In-Depth Technical Guide to the Discovery and History of Nirvanol Enantiomers

Introduction: From Racemate to Resolution

Nirvanol, known chemically as 5-ethyl-5-phenylhydantoin, is a derivative of hydantoin first synthesized in the early 20th century.[1][2] It gained initial recognition for its anticonvulsant and soporific properties, finding application in the treatment of conditions like chorea.[1][2] Structurally similar to phenobarbital, Nirvanol also holds significance as the primary active metabolite of the anticonvulsant drug mephenytoin.[3][4]

The story of Nirvanol, however, extends beyond its initial discovery as a single chemical entity. The molecule possesses a chiral center at the fifth carbon of the hydantoin ring, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.[5] This guide provides a comprehensive exploration of the journey from the synthesis of racemic Nirvanol to the critical understanding, separation, and distinct biological roles of its individual (R)- and (S)-enantiomers. For researchers in drug development, the history of Nirvanol serves as a quintessential case study on the importance of stereochemistry in pharmacology, where enantiomers of the same compound can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.[6][7]

Part 1: The Genesis of Nirvanol - Discovery and Early Synthesis